REACTION_CXSMILES
|
[C:1]([C:4](=[CH:10][NH:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1[O:18][CH3:19])[C:5]([O:7]CC)=O)(=[O:3])[CH3:2]>C1(OC2C=CC=CC=2)C=CC=CC=1>[C:1]([C:4]1[C:5](=[O:7])[C:17]2[C:12](=[C:13]([O:18][CH3:19])[CH:14]=[CH:15][CH:16]=2)[NH:11][CH:10]=1)(=[O:3])[CH3:2]
|
Name
|
Ethyl 2-acetyl-3-(2-methoxyphenylamino)acrylate
|
Quantity
|
48 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C(C(=O)OCC)=CNC1=C(C=CC=C1)OC
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)OC1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
|
CUSTOM
|
Details
|
crystallised from a 1:1 mixture of ether and petroleum ether
|
Type
|
FILTRATION
|
Details
|
The solid was filtered off
|
Type
|
CUSTOM
|
Details
|
triturated with boiling ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C1=CNC2=C(C=CC=C2C1=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.1 g | |
YIELD: PERCENTYIELD | 31% | |
YIELD: CALCULATEDPERCENTYIELD | 30.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |